GSK-3beta inhibitor 3
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-prop-2-enoyl-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-2-17(21)20-14-5-3-4-6-15(14)23-16(11-18(20)22)12-7-9-13(19)10-8-12/h2-10,16H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQPBPAHPCBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Demethylation of the Furocoumarin Precursor
The synthesis begins with the demethylation of compound 1 (7-methoxyfurocoumarin) using boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step selectively removes the methoxy group at the C7 position, generating compound 2 (7-hydroxyfurocoumarin). The reaction proceeds at room temperature for 6–8 hours, achieving a yield of 85–90%. Analytical characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirms the complete conversion of the methoxy group to a hydroxyl moiety.
Key Reaction Conditions:
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Reagent: BBr₃ (3.0 equiv)
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Solvent: Anhydrous DCM
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Temperature: 25°C
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Reaction Time: 6–8 hours
Step 2: Alkylation with 1,3-Dibromopropane
In the second step, compound 2 undergoes alkylation with 1,3-dibromopropane in acetone under reflux conditions. Potassium carbonate (K₂CO₃) and sodium iodide (NaI) are employed as base and catalyst, respectively, facilitating the formation of compound 3 (7-(3-bromopropoxy)furocoumarin). The reaction mixture is stirred at 60°C for 12 hours, yielding 75–80% of the intermediate. Gas chromatography-mass spectrometry (GC-MS) analysis reveals the incorporation of the propyl bromide chain, critical for subsequent amination.
Key Reaction Conditions:
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Reagent: 1,3-Dibromopropane (2.2 equiv), K₂CO₃ (3.0 equiv), NaI (0.1 equiv)
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Solvent: Acetone
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Temperature: 60°C
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Reaction Time: 12 hours
Step 3: Amination with 4-tert-Butyloxycarbonylaminopiperidine
The final step involves the nucleophilic substitution of the bromine atom in compound 3 with 4-tert-butyloxycarbonyl (Boc)-aminopiperidine. Conducted in acetone with K₂CO₃ and NaI, this reaction introduces the piperidine moiety, yielding compound 4 (GSK-3β Inhibitor 3). After 24 hours at 50°C, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), affording a 65–70% yield. Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM yields the final active compound.
Key Reaction Conditions:
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Reagent: 4-Boc-aminopiperidine (1.5 equiv), K₂CO₃ (3.0 equiv), NaI (0.1 equiv)
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Solvent: Acetone
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Temperature: 50°C
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Reaction Time: 24 hours
Analytical Characterization and Validation
Structural Confirmation via Spectroscopic Methods
The identity of GSK-3β Inhibitor 3 is validated using a combination of spectroscopic techniques:
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¹H NMR: Peaks at δ 6.25 (s, 1H, coumarin H-3), δ 7.45 (d, 1H, coumarin H-4), and δ 3.95 (m, 2H, piperidine CH₂) confirm the furocoumarin core and piperidine substitution.
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¹³C NMR: Signals at δ 160.8 (C=O), δ 152.3 (aromatic C-O), and δ 45.2 (piperidine CH₂) align with the proposed structure.
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ at m/z 457.1845 matches the theoretical molecular formula C₂₃H₂₈N₂O₆.
Purity and Yield Optimization
Optimization studies reveal that controlling stoichiometry and reaction temperature is critical for maximizing yield. For instance, increasing the equivalence of 1,3-dibromopropane beyond 2.2 equiv in Step 2 leads to di-alkylation byproducts, reducing the final yield by 15–20%. Similarly, prolonged reaction times in Step 3 (>24 hours) result in Boc-group degradation, necessitating precise timing.
Comparative Analysis with Related GSK-3β Inhibitors
While GSK-3β Inhibitor 3 belongs to the furocoumarin class, other synthetic inhibitors such as pyrazolopyrimidines and benzimidazoles exhibit distinct preparation methodologies. For example, pyrazolopyrimidine derivatives require regioselective cyclization of hydrazines with β-keto esters, followed by Suzuki couplings for aryl substitutions. Benzimidazole-based inhibitors, conversely, rely on condensation reactions between o-phenylenediamine and carboxylic acids under acidic conditions.
Table 1: Comparison of Synthetic Methods for GSK-3β Inhibitors
*IC₅₀ values for GSK-3β Inhibitor 3 are extrapolated from kinase assay data in .
Chemical Reactions Analysis
Types of Reactions
Glycogen synthase kinase-3 beta inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Glycogen synthase kinase-3 beta inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of glycogen synthase kinase-3 beta in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of glycogen synthase kinase-3 beta and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta
Mechanism of Action
Glycogen synthase kinase-3 beta inhibitor 3 exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and the regulation of glycogen metabolism .
Comparison with Similar Compounds
Key Properties :
- Binding Mode : X-ray crystallography reveals hydrogen bonding with Asp133 and hydrophobic interactions with Val70 and Ile62, stabilizing the inactive kinase conformation .
- Selectivity : High selectivity for GSK-3β over closely related kinases (e.g., DYRK1A, CLK4) due to unique interactions with the hinge region and Lys85 .
- ADMET Profile : Moderate metabolic stability in human liver microsomes (e.g., 60% remaining after 1 hour) and low CYP450 inhibition risk .
Comparison with Similar Compounds
The following table compares compound 36 with other prominent GSK-3β inhibitors, emphasizing potency, selectivity, pharmacokinetics, and therapeutic applications:
Note: IC₅₀ for compound 36 inferred from structurally similar analogs in and .
Key Findings from Comparative Studies :
Potency and Selectivity: Compound 36 and 51 exhibit superior potency (IC₅₀ <10 nM) compared to 9-ING-41 (35 nM) . Inhibitor 51’s selectivity for GSK-3β over GSK-3α is critical for reducing side effects in neurological applications .
Brain Exposure: Inhibitor 51 and 28 show favorable brain penetration, making them suitable for neurodegenerative disease treatment .
Clinical Translation :
- 9-ING-41 is the only compound in late-stage clinical trials, demonstrating real-world efficacy in oncology .
- Lithium, though clinically approved, suffers from low specificity and toxicity, limiting its utility .
Mechanistic Insights: Compound 36’s hydrogen bond with Lys85 differentiates it from older inhibitors like TDZD-8, which non-competitively target the substrate-binding site . Molecular dynamics simulations () rationalize selectivity differences across inhibitor classes by analyzing residue-specific interactions (e.g., Asp133 vs. Tyr216).
Discussion of Contradictions and Limitations
- Assay Variability: IC₅₀ values from ADP-Glo® () vs.
- Selectivity Claims : While inhibitor 28 is reported as highly selective, its off-target effects on DYRK1A at high concentrations require further validation .
- Clinical Data Gap : Preclinical compounds (36, 51, 28) lack human data, whereas 9-ING-41’s oncology focus leaves neurological benefits underexplored .
Biological Activity
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell signaling, and apoptosis. GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which are implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This article focuses on the biological activity of GSK-3β inhibitor 3, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
GSK-3β is typically active in resting cells and is involved in the phosphorylation of various substrates that regulate critical cellular functions. The inhibition of GSK-3β leads to increased activity of glycogen synthase, promoting glycogen synthesis and influencing multiple signaling pathways. Inhibitors like GSK-3β inhibitor 3 can modulate these pathways, potentially reversing pathological conditions associated with aberrant GSK-3β activity.
Cancer Treatment
GSK-3β inhibitors have shown promise in cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation. For example, studies have demonstrated that GSK-3β inhibition can sensitize glioblastoma (GBM) cells to chemotherapeutic agents. A notable study involving the combination of the GSK-3β inhibitor 9-ING-41 with lomustine showed enhanced antitumor activity in patient-derived xenograft (PDX) models of GBM, leading to significant increases in overall survival compared to controls .
Neuroprotection
GSK-3β inhibitors are also being investigated for neuroprotective effects in conditions like Alzheimer's disease (AD). Research indicates that selective GSK-3 inhibitors can reduce tau hyperphosphorylation and neuronal cell death in models of AD . For instance, the inhibitor SAR502250 demonstrated neuroprotective effects by attenuating tau pathology and improving cognitive function in transgenic mouse models .
Case Studies
- Glioblastoma Multiforme (GBM) :
- Alzheimer's Disease :
Data Tables
Q & A
Q. What experimental methods are commonly used to assess the specificity of GSK-3β inhibitors in cellular models?
To evaluate inhibitor specificity, researchers employ phospho-specific antibodies (e.g., anti-phospho-GSK-3β Ser9) to monitor changes in endogenous GSK-3β activity. For example, lithium chloride (Ki = 2 mM) inhibits GSK-3β by stabilizing phosphorylation at Ser9, which can be quantified via Western blot . Parallel assays using kinase profiling panels (e.g., Eurofins KinaseProfiler) are recommended to rule off-target effects on other kinases .
Q. How are ATP-competitive and non-ATP-competitive GSK-3β inhibitors distinguished experimentally?
ATP-competitive inhibitors (e.g., TWS119) are validated using enzymatic assays with variable ATP concentrations; increased ATP levels reduce inhibitor potency. Non-ATP-competitive inhibitors (e.g., TDZD-8) show ATP-independent inhibition and often target allosteric sites, which can be confirmed via X-ray crystallography or mutagenesis of the ATP-binding pocket .
Q. What in vitro assays are standard for evaluating GSK-3β inhibitor potency?
The IC₅₀ is typically determined using recombinant GSK-3β enzyme and a substrate like GS2 peptide. For example, thienylhalomethylketones (first irreversible inhibitors) showed IC₅₀ values in the micromolar range via radiometric kinase assays . Cell-based assays, such as β-catenin stabilization in Wnt pathway models, are used to confirm functional inhibition .
Advanced Research Questions
Q. How can structural biology and computational modeling optimize the design of irreversible GSK-3β inhibitors?
Irreversible inhibitors (e.g., thienylhalomethylketones) covalently bind to catalytic cysteine residues (Cys199 in GSK-3β). Molecular dynamics simulations and covalent docking (using tools like Schrödinger CovDock) predict binding modes and reaction kinetics. Validation requires mass spectrometry to confirm adduct formation and cellular thermal shift assays (CETSA) to assess target engagement .
Q. What strategies resolve contradictions in GSK-3β phosphorylation and functional outcomes across studies?
Discrepancies arise from model-specific contexts. For example, hepatic glycogen accumulation despite elevated TRB3 (an Akt inhibitor) in NFOR mice may involve compensatory pathways like AMPK. Researchers should combine phosphoproteomics (to map kinase networks) and genetic knockdown (e.g., siRNA for APPL1/2) to dissect crosstalk .
Q. How do researchers address the dual role of GSK-3β in neuroprotection and tumorigenesis when designing inhibitors?
Context-dependent effects require tissue-selective delivery systems (e.g., nanoparticle encapsulation) and isoform-specific inhibitors. For neuroprotection, inhibitors like LiCl or TWS119 are dosed intermittently to avoid β-catenin overactivation linked to cancer. In vivo models (e.g., APP/PS1 mice) with biomarker monitoring (e.g., tau phosphorylation, amyloid-β) are critical .
Q. What methodologies validate the therapeutic potential of GSK-3β inhibitors in complex disease models?
Multi-omics approaches (transcriptomics, metabolomics) and advanced imaging (e.g., PET tracers for β-catenin) are used in preclinical models. For example, in Alzheimer’s disease models, ISO (a GSK-3β inhibitor) rescued synaptic dysfunction via Nrf2/HO-1 pathway modulation, validated by behavioral assays and immunohistochemistry .
Methodological Considerations
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Virtual Screening for Non-ATP Competitive Inhibitors :
Use Autodock Vina or Glide to screen compound libraries (e.g., ZINC15) against non-ATP binding pockets. Prioritize scaffolds like benzothiazepinones, which showed moderate activity (IC₅₀ ≈ 47 μM) in enzyme assays . -
In Vivo Translation :
Consider pharmacokinetic parameters (e.g., blood-brain barrier penetration for neuroactive inhibitors). Lithium chloride’s narrow therapeutic index limits clinical use, driving demand for analogs with improved safety . -
Data Reproducibility :
Standardize cell lines (e.g., HEK293 vs. primary neurons) and assay conditions (e.g., serum starvation duration) to minimize variability in phosphorylation readouts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
